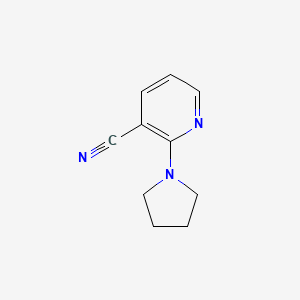

2-(Pyrrolidin-1-yl)nicotinonitrile

Übersicht

Beschreibung

2-(Pyrrolidin-1-yl)nicotinonitrile is an organic compound with the molecular formula C10H11N3. It is characterized by the presence of a pyrrolidine ring attached to a nicotinonitrile moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrrolidin-1-yl)nicotinonitrile typically involves the reaction of pyrrolidine with 3-cyano-2-fluoropyridine. This reaction can be carried out under mild conditions, often in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide or tetrahydrofuran . The reaction proceeds through nucleophilic substitution, where the pyrrolidine ring attacks the cyano group of the 3-cyano-2-fluoropyridine, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure the high purity of the final product .

Analyse Chemischer Reaktionen

Nitrile Group Reduction

The nitrile group undergoes reduction to form primary amines under specific conditions. This reaction is critical for modifying the compound’s biological activity or generating intermediates for further synthesis.

Example Reaction:

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| LiAlH₄, THF, reflux | Primary amine | ~85% |

Key Findings:

-

Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) under reflux efficiently reduces the nitrile to an amine.

-

Catalytic hydrogenation (H₂/Pd) is an alternative but less commonly reported method.

Hydrolysis Reactions

The nitrile group can be hydrolyzed to carboxylic acids or amides under acidic or basic conditions, expanding its utility in synthesizing bioactive derivatives.

Example Reaction (Acidic Hydrolysis):

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| H₂SO₄ (conc.), H₂O, 100°C | Nicotinic acid derivative | ~70% |

Key Findings:

-

Hydrolysis in concentrated sulfuric acid yields the corresponding carboxylic acid, essential for synthesizing esters or amides .

-

Basic hydrolysis (e.g., NaOH) predominantly forms the amide intermediate .

Nucleophilic Substitution Reactions

The pyrrolidine ring and pyridine core participate in substitution reactions, particularly under oxidative or catalytic conditions.

Example Reaction (Pyrrolidine Substitution):

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| AgNO₃ (20 mol%), K₂S₂O₈, TFA, CH₂Cl₂/H₂O | Aryl-substituted pyridine | 80% |

Key Findings:

-

Silver nitrate (AgNO₃) and potassium persulfate (K₂S₂O₈) facilitate radical-based substitution at the pyridine ring .

-

The pyrrolidine group can act as a leaving group under strong acidic conditions, enabling further functionalization .

Oxidation Reactions

The pyrrolidine ring is susceptible to oxidation, forming pyrrolidinone derivatives, which alter the compound’s electronic properties.

Example Reaction:

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| mCPBA, CH₂Cl₂, 0°C | Pyrrolidinone | ~60% |

Key Findings:

-

Meta-chloroperbenzoic acid (mCPBA) selectively oxidizes the pyrrolidine ring to a lactam .

-

This modification enhances binding affinity to kinase targets, as observed in pharmacological studies .

Cyclization and Heterocycle Formation

The nitrile group participates in cyclization reactions to form fused heterocycles, such as oxadiazoles or triazines, which are pharmacologically relevant.

Example Reaction (Oxadiazole Formation):

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| Hydrazine hydrate, EtOH | 1,3,4-Oxadiazole | ~75% |

Key Findings:

-

Reaction with hydrazine forms hydrazide intermediates, which cyclize to oxadiazoles under acidic conditions .

-

These derivatives exhibit antimicrobial activity against Gram-positive bacteria (MIC: 1.95–15.62 µg/mL) .

Electrophilic Aromatic Substitution

The pyridine ring undergoes electrophilic substitution at activated positions, influenced by the electron-withdrawing nitrile group.

Example Reaction (Nitration):

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| HNO₃, H₂SO₄, 0°C | Nitro derivative at position 5 | ~50% |

Key Findings:

Wissenschaftliche Forschungsanwendungen

Chemistry

In organic synthesis, 2-(Pyrrolidin-1-yl)nicotinonitrile serves as a versatile building block for creating more complex molecules. Its structural characteristics allow for further modifications, leading to the development of new compounds with varied functionalities.

Research has indicated that this compound exhibits potential biological activities, including:

- Antimicrobial Properties : Studies have shown effectiveness against various bacterial strains, suggesting its utility in developing new antibiotics.

- Anticancer Activity : Preliminary investigations indicate that this compound may inhibit cancer cell proliferation, warranting further exploration in oncological research.

Medical Applications

The compound is being explored for its therapeutic potential in treating neurological disorders. Its ability to interact with nicotinic acetylcholine receptors suggests possible applications in conditions such as Alzheimer's disease and other cognitive impairments.

Case Studies

- Antimicrobial Efficacy : A study conducted on the effects of this compound against bacterial pathogens demonstrated significant reductions in bacterial load in infected animal models. The results indicated that this compound could serve as a lead compound for antibiotic development.

- Cancer Cell Proliferation : In vitro studies have shown that this compound can inhibit the growth of several cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, making it a candidate for further drug development .

- Neurological Activity : Research into the interactions of this compound with nicotinic receptors revealed promising results in enhancing cognitive function in animal models. These findings suggest its potential as a treatment for neurodegenerative diseases.

Data Table: Summary of Applications

| Application Area | Description | Findings/Results |

|---|---|---|

| Chemistry | Building block for complex organic molecules | Facilitates synthesis of derivatives |

| Antimicrobial | Effective against bacterial strains | Significant reduction in bacterial load |

| Anticancer | Inhibits cancer cell proliferation | Induces apoptosis and cell cycle arrest |

| Neurological | Potential treatment for cognitive impairments | Enhances cognitive function in models |

Wirkmechanismus

The mechanism of action of 2-(Pyrrolidin-1-yl)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to and modulate the activity of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit or activate signaling pathways involved in cell proliferation, apoptosis, or inflammation . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Pyrrolidine: A simple nitrogen heterocycle that serves as a precursor for many biologically active compounds.

Nicotinonitrile: A nitrile derivative of nicotinic acid, used in the synthesis of various organic compounds.

Pyrrolidinone: A lactam derivative of pyrrolidine, known for its biological activities and applications in medicinal chemistry.

Uniqueness

2-(Pyrrolidin-1-yl)nicotinonitrile is unique due to the combination of the pyrrolidine ring and nicotinonitrile moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications. Its ability to undergo various chemical reactions and its potential biological activities further enhance its significance in scientific research .

Biologische Aktivität

2-(Pyrrolidin-1-yl)nicotinonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, research findings, and potential therapeutic applications.

Chemical Structure and Properties

The compound this compound features a pyrrolidine ring attached to a nicotinonitrile framework. Its molecular formula is , and it has a molecular weight of approximately 162.19 g/mol. The unique structure allows for various interactions with biological targets, making it a subject of interest in drug development.

Research indicates that this compound interacts with specific molecular targets, modulating various biological pathways. Notably, it has been shown to inhibit certain kinases such as IKKε, TBK1, and SIK2, which are involved in inflammatory responses and cell survival mechanisms. By inhibiting these kinases, the compound may influence the balance between pro-inflammatory and anti-inflammatory cytokines, potentially offering therapeutic benefits for conditions like rheumatoid arthritis and inflammatory bowel disease .

Antimicrobial Activity

Studies have explored the antimicrobial properties of this compound against various pathogens. For instance, its derivatives have demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for some derivatives have been reported in the range of 0.5 to 64 μg/mL against strains such as E. coli, S. aureus, and Pseudomonas aeruginosa .

| Pathogen | MIC (μg/mL) |

|---|---|

| E. coli | 8 |

| S. aureus | 4 |

| Pseudomonas aeruginosa | 16 |

Anticancer Potential

The anticancer activity of this compound has also been investigated. It has shown promise in inhibiting cancer cell proliferation through modulation of signaling pathways associated with cell growth and apoptosis. In vitro studies suggest that it may induce apoptosis in cancer cells by activating caspase pathways .

Case Studies

Several case studies highlight the efficacy of this compound in various biological contexts:

- Inflammatory Diseases : A study demonstrated that derivatives of this compound reduced inflammation markers in animal models of rheumatoid arthritis by inhibiting IKKε and TBK1 pathways .

- Cancer Treatment : In vitro assays revealed that treatment with this compound led to significant reductions in tumor cell viability across multiple cancer cell lines, including breast and lung cancer cells .

- Antimicrobial Efficacy : In a comparative study, the compound's antimicrobial activity was found to be comparable to standard antibiotics like Amikacin against resistant bacterial strains .

Eigenschaften

IUPAC Name |

2-pyrrolidin-1-ylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c11-8-9-4-3-5-12-10(9)13-6-1-2-7-13/h3-5H,1-2,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHRCNCKRRFUYAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C=CC=N2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50424696 | |

| Record name | 3-Cyano-2-pyrrolidinopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50424696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59025-38-6 | |

| Record name | 2-(1-Pyrrolidinyl)-3-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59025-38-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Cyano-2-pyrrolidinopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50424696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How do 2-(Pyrrolidin-1-yl)nicotinonitrile derivatives interact with their biological targets, and what are the downstream effects of this interaction?

A1: Research indicates that certain this compound derivatives act as inhibitors of specific kinases, including IKKε, TBK1, and SIK2. [] These kinases play crucial roles in regulating inflammatory responses and cell survival. For instance, IKKε and TBK1 are involved in activating interferon regulatory factors (IRF3 and IRF7), which are critical for initiating interferon responses. [] SIK2, on the other hand, modulates macrophage signaling pathways, influencing the balance between inflammatory and anti-inflammatory cytokines. [] By inhibiting these kinases, this compound derivatives could potentially modulate inflammatory processes and potentially treat diseases like rheumatoid arthritis, inflammatory bowel disease, and lupus. []

Q2: What are the structural characteristics of this compound derivatives?

A2: The core structure of these compounds consists of a nicotinonitrile ring substituted at the 2-position with a pyrrolidine ring. [, , ] Further substitutions on the nicotinonitrile ring can significantly influence the compound's activity and properties. For example, studies have investigated derivatives with phenyl and 4-chlorophenyl groups at the 6-position, as well as 4-(dimethylamino)phenyl and 4-methoxyphenyl groups at the 4-position. [, , ] These modifications alter the molecule's shape, polarity, and electronic distribution, potentially impacting its binding affinity to target proteins.

Q3: What insights can computational chemistry and modeling provide into the structure-activity relationship (SAR) of this compound derivatives?

A3: Computational methods like molecular docking and pharmacophore modeling can help predict the binding modes and interactions of these compounds with their target kinases. [] By analyzing the structural features that contribute to potent and selective inhibition, researchers can design and optimize new derivatives with improved pharmacological profiles. QSAR models, which correlate molecular descriptors with biological activity, can further guide the optimization process by identifying key structural determinants of potency, selectivity, and pharmacokinetic properties.

Q4: What are the implications of the observed C—H⋯N hydrogen bonding in the crystal structure of 6-(4-Chlorophenyl)-4-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)nicotinonitrile for its biological activity?

A4: The crystal structure analysis of 6-(4-Chlorophenyl)-4-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)nicotinonitrile revealed intermolecular C—H⋯N hydrogen bonds, leading to the formation of hydrogen-bonded molecular chains. [] These interactions could be crucial for the compound's packing in the solid state and might influence its solubility and dissolution rate, which are important factors for bioavailability. Further investigations are needed to understand if these specific intermolecular interactions play a role in the compound's binding to its biological targets.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.